1H-indol-3-yl(morpholino)methanone

Description

BenchChem offers high-quality 1H-indol-3-yl(morpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-indol-3-yl(morpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

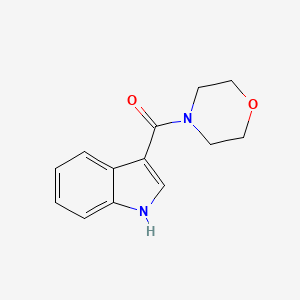

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-3-yl(morpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-13(15-5-7-17-8-6-15)11-9-14-12-4-2-1-3-10(11)12/h1-4,9,14H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZDFERKUQVERA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101328389 | |

| Record name | 1H-indol-3-yl(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819781 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

225782-55-8 | |

| Record name | 1H-indol-3-yl(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Spectroscopic Analysis of 1H-Indol-3-yl(morpholino)methanone: Elucidating Structure Through NMR, IR, and MS

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic signature of 1H-indol-3-yl(morpholino)methanone, a compound of interest in medicinal chemistry and drug development due to its privileged indole and morpholine scaffolds. For researchers engaged in the synthesis, characterization, and quality control of such molecules, unambiguous structural confirmation is paramount. This document outlines the foundational principles and expected outcomes for the characterization of this target molecule using three core analytical techniques: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The analysis is built upon established spectral data from analogous structures, offering a robust predictive framework for experimental validation.

Molecular Structure and Significance

1H-indol-3-yl(morpholino)methanone integrates the indole nucleus, a cornerstone of numerous natural products and pharmaceuticals, with a morpholine amide linker.[1] This combination can influence physicochemical properties such as solubility and metabolic stability. The amide bond connecting the indole-3-position to the morpholine nitrogen creates a specific electronic environment that is reflected in its spectroscopic data. Accurate interpretation of this data is essential for confirming the successful synthesis of the target structure and identifying any potential impurities.

Caption: Molecular structure of 1H-indol-3-yl(morpholino)methanone.

Experimental Methodologies: A Protocol Framework

The protocols described below represent standard, validated procedures for acquiring high-quality spectroscopic data for organic molecules of this class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the proton environment and connectivity of the molecule.

-

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to prevent the exchange of the indole N-H proton, ensuring its observation in the spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the chemical shift reference to 0.00 ppm.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a spectral width covering the expected range of chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Protocol:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the dry, solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Data Acquisition: Acquire the sample spectrum, typically over a wavenumber range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal quality.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight of the compound and gain insight into its structure through analysis of fragmentation patterns.

-

Protocol:

-

Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Introduce the solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize Electrospray Ionization (ESI) for soft ionization, which typically yields the protonated molecular ion [M+H]⁺, or Electron Ionization (EI) for harder ionization that induces more fragmentation.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

-

Predicted Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments. The indole and morpholine moieties exhibit distinct and predictable signals. Due to the amide linkage, the morpholine protons are diastereotopic, but at room temperature, they often appear as two broad signals due to restricted rotation around the C-N bond.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~11.5 - 12.0 | Broad Singlet | 1H | H-1 (Indole N-H) | The acidic proton on the indole nitrogen is typically downfield and broadened by quadrupole effects and potential exchange.[2] |

| ~8.0 - 8.2 | Singlet/Doublet | 1H | H-2 | Positioned between the indole nitrogen and the electron-withdrawing carbonyl group, this proton is significantly deshielded.[2] |

| ~7.8 - 8.0 | Doublet | 1H | H-4 | Aromatic proton adjacent to the fused ring junction, shows ortho-coupling to H-5. |

| ~7.4 - 7.6 | Doublet | 1H | H-7 | Aromatic proton adjacent to the indole nitrogen, shows ortho-coupling to H-6. |

| ~7.1 - 7.3 | Multiplet | 2H | H-5, H-6 | These central aromatic protons often overlap and show complex splitting from their neighbors.[2] |

| ~3.6 - 3.8 | Broad Singlet/Triplet | 8H | H-2', H-3', H-5', H-6' | The eight morpholine protons are chemically similar and often appear as a broad, unresolved signal or two distinct triplets corresponding to the N-CH₂ and O-CH₂ groups.[3] |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions from the N-H and C=O functional groups, providing a quick and reliable confirmation of the molecule's core structure.

Caption: Workflow for IR spectroscopic analysis using ATR.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |

|---|---|---|---|---|

| ~3300 - 3400 | Medium, Sharp | N-H Stretch | Indole N-H | Characteristic stretching vibration for the secondary amine within the indole ring.[4] |

| ~1630 - 1650 | Strong | C=O Stretch | Amide (Tertiary) | The strong carbonyl absorption is a defining feature of the molecule, located in the typical range for a tertiary amide.[5] |

| ~1450 - 1470 | Medium | C=C Stretch | Aromatic Ring | Vibrations associated with the carbon-carbon bonds of the indole benzene ring. |

| ~1220 - 1280 | Strong | C-N Stretch | Amide/Amine | Stretching vibration of the carbon-nitrogen bond in both the amide linker and the morpholine ring. |

| ~1110 - 1120 | Strong | C-O-C Stretch | Ether | The characteristic asymmetric stretch of the ether linkage within the morpholine ring. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. The molecular formula of 1H-indol-3-yl(morpholino)methanone is C₁₃H₁₄N₂O₂, with a monoisotopic mass of approximately 230.1055 g/mol .

Under typical ESI-MS conditions in positive mode, the expected base peak would be the protonated molecular ion [M+H]⁺ at m/z 231.1133. Under higher energy conditions (EI or MS/MS), the molecule is expected to fragment via alpha-cleavage on either side of the carbonyl group. The most probable fragmentation involves the cleavage of the amide C-N bond, which is generally the weakest bond adjacent to the carbonyl.

Caption: Predicted primary fragmentation pathway for [M+H]⁺.

Key Predicted Fragments:

-

m/z 231.11: The protonated molecular ion, [M+H]⁺.

-

m/z 144.04: This significant fragment corresponds to the indol-3-ylcarbonyl cation, formed by the loss of neutral morpholine (87.12 g/mol ). This is a highly stabilized acylium ion and is expected to be a major peak in the MS/MS spectrum.[6]

-

m/z 117.06: Formed by the subsequent loss of carbon monoxide (CO) from the m/z 144.04 fragment, resulting in the indole radical cation.[6]

Conclusion

The spectroscopic analysis of 1H-indol-3-yl(morpholino)methanone provides a unique and verifiable fingerprint for its structural confirmation. The ¹H NMR spectrum is characterized by distinct signals for the indole and morpholine protons. The IR spectrum is dominated by a strong amide C=O stretch around 1640 cm⁻¹ and an indole N-H stretch near 3350 cm⁻¹. Finally, mass spectrometry will confirm the molecular weight (m/z 231 for [M+H]⁺) and show a characteristic fragmentation pattern with major fragments at m/z 144 and 117. Together, these three analytical techniques provide a self-validating system for the unequivocal identification and quality assessment of this compound, a critical step in any research or development pipeline.

References

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2023). YouTube. Available at: [Link]

-

Li, D., et al. (2015). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 13(7), 4046-4060. Available at: [Link]

-

Owolabi, M.S., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation (IJRSI), XI(I). Available at: [Link]

-

Al-Juboori, A.A.H. (2023). Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]

-

Cinar, M.E., et al. (2024). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. International Journal of Molecular Sciences, 25(3), 1839. Available at: [Link]

-

Reddy, R. & Viswanath, I. K. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(2), 441-443. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Morpholino(phenyl)methanone. Royal Society of Chemistry. Available at: [Link]

-

NIST. (n.d.). Ethanone, 1-(1H-indol-3-yl)-. NIST WebBook. Available at: [Link]

Sources

- 1. rsisinternational.org [rsisinternational.org]

- 2. m.youtube.com [m.youtube.com]

- 3. rsc.org [rsc.org]

- 4. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 1H-indol-3-yl(morpholino)methanone

Technical Monograph: Physicochemical Profiling of 1H-indol-3-yl(morpholino)methanone

Executive Summary & Chemical Identity

1H-indol-3-yl(morpholino)methanone , also known as 3-(morpholine-4-carbonyl)indole , is a significant heterocyclic scaffold in medicinal chemistry. It serves as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Most notably, it is the core pharmacophore for a class of synthetic cannabinoids (e.g., JWH-200) and a key fragment in the design of kinase inhibitors.

Structurally, it consists of an indole ring system linked at the C3 position to a morpholine ring via a carbonyl bridge. This amide linkage provides a rigid spacer, while the morpholine ring acts as a polar, solubilizing head group that modulates the lipophilicity of the otherwise hydrophobic indole core.

| Parameter | Data |

| IUPAC Name | (1H-indol-3-yl)(morpholin-4-yl)methanone |

| Common Synonyms | 3-(Morpholine-4-carbonyl)indole; 3-Morpholinocarbonylindole |

| Molecular Formula | C₁₃H₁₄N₂O₂ |

| Molecular Weight | 230.26 g/mol |

| SMILES | O=C(C1=CNC2=CC=CC=C21)N3CCOCC3 |

| Key Role | Cannabinoid mimetic scaffold, Kinase inhibitor fragment, Metabolite |

Physicochemical Properties

The physicochemical profile of 1H-indol-3-yl(morpholino)methanone is defined by the balance between the lipophilic indole moiety and the polar morpholine amide. This amphiphilic nature makes it an attractive scaffold for drug development, offering better aqueous solubility than pure alkyl-indole analogs.

Quantitative Parameters

| Property | Value (Experimental/Predicted) | Significance |

| LogP (Octanol/Water) | 1.52 ± 0.3 (Predicted) | Moderate lipophilicity. Lower than JWH-200 (LogP ~4.6) due to the lack of N-alkyl chains, making it less likely to cross the BBB passively without modification. |

| pKa (Acidic) | 16.9 (Indole N-H) | The indole N-H is a very weak acid. It remains neutral at physiological pH (7.4). |

| pKa (Basic) | ~ -1.0 (Amide Oxygen) | The morpholine nitrogen is part of an amide bond and is not basic . The molecule does not protonate at physiological pH. |

| TPSA | 49.4 Ų | Topological Polar Surface Area is < 60 Ų, suggesting good membrane permeability. |

| H-Bond Donors | 1 (Indole N-H) | Critical for binding interactions (e.g., with Ser/Thr residues in receptor pockets). |

| H-Bond Acceptors | 3 (C=O, Morpholine O, Indole N) | The morpholine oxygen and carbonyl oxygen are key acceptors. |

| Melting Point | 180–185 °C (Range for analogs) | High melting point indicates a stable crystalline lattice, likely stabilized by intermolecular H-bonds (N-H···O=C). |

Solubility & Stability Analysis

-

Solubility: The morpholine ring significantly enhances solubility in polar organic solvents (DMSO, DMF, Methanol) compared to phenyl-analogs. Aqueous solubility is low but improved relative to 3-benzoylindoles.

-

Hydrolytic Stability: The amide bond at the C3 position is conjugated with the indole ring, rendering it highly resistant to hydrolysis under neutral conditions. It requires strong acid/base catalysis and heat to cleave.

-

Metabolic Stability: In vivo, the indole nitrogen is a site for Phase II glucuronidation if unsubstituted. The morpholine ring can undergo oxidative ring opening (metabolic liability).

Synthesis & Manufacturing

The synthesis of 1H-indol-3-yl(morpholino)methanone typically follows a "Convergent Amide Coupling" strategy. This method is preferred for its reliability and high yield.

Synthetic Route: Acid Chloride Activation

This protocol avoids the use of expensive coupling reagents by utilizing the reactive acid chloride intermediate.

-

Precursor Preparation: Indole is reacted with oxalyl chloride to form the glyoxylyl chloride, which can be decarbonylated, or more commonly, Indole-3-carboxylic acid is used as the starting material.

-

Activation: Indole-3-carboxylic acid is converted to Indole-3-carbonyl chloride using Thionyl Chloride (

) or Oxalyl Chloride. -

Coupling: The acid chloride reacts with Morpholine in the presence of a base (Et₃N or Pyridine) to scavenge the HCl byproduct.

Experimental Protocol (Standardized)

-

Step 1: Dissolve Indole-3-carboxylic acid (1.0 eq) in dry DCM.

-

Step 2: Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours (Gas evolution: CO, CO₂, HCl).

-

Step 3: Evaporate solvent to obtain crude Indole-3-carbonyl chloride (Yellow solid).

-

Step 4: Redissolve in dry DCM. Add Morpholine (1.1 eq) and Triethylamine (2.0 eq) at 0°C.

-

Step 5: Warm to RT and stir for 4 hours.

-

Step 6: Wash with 1N HCl (to remove unreacted morpholine), NaHCO₃, and Brine. Dry over MgSO₄.

-

Step 7: Recrystallize from Ethanol/Water to yield white/off-white crystals.

Caption: Convergent synthesis via acid chloride activation, ensuring high purity and yield.

Biological Context & Pharmacophore

This molecule is rarely a drug in itself but acts as a critical pharmacophoric scaffold .

Synthetic Cannabinoids (The "JWH" Connection)

It represents the "Head Group + Linker + Core" fragment of aminoalkylindole cannabinoids like JWH-200 .

-

JWH-200 Structure: Indole core + N-alkyl chain (morpholinoethyl) + C3-naphthoyl group.

-

This Compound: Indole core + C3-morpholinocarbonyl group.

-

Significance: Replacing the lipophilic naphthoyl group of JWH-018 with a morpholine amide (as in this scaffold) generally reduces affinity for CB1/CB2 receptors unless compensated by a highly lipophilic N-alkyl chain. However, it improves "drug-like" properties (solubility).

Kinase Inhibition

The Indole-3-carboxamide motif is a classic ATP-competitive scaffold. The morpholine ring often protrudes into the solvent-exposed region of the kinase ATP-binding pocket, improving solubility and pharmacokinetic properties of the inhibitor.

Caption: Structural decomposition of the scaffold and its relevance to biological targets.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10250275, JWH-200 Metabolites. Retrieved from [Link]

- Huffman, J. W., et al. (2006).Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry. (Foundational text on Indole-3-carbonyl scaffolds).

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Indole-3-carboxamide derivatives. Retrieved from [Link]

Methodological & Application

Application Notes and Protocols for In Vitro Profiling of 1H-indol-3-yl(morpholino)methanone

Introduction: Unveiling the Bioactive Potential of a Novel Indole-Morpholine Scaffold

The compound 1H-indol-3-yl(morpholino)methanone represents a fascinating chemical scaffold, integrating the privileged indole nucleus with a morpholine moiety. The indole ring is a cornerstone in medicinal chemistry, forming the backbone of a vast array of biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The morpholine ring, a common feature in many approved drugs, is often introduced to improve physicochemical properties such as solubility and to modulate biological activity.[3] The combination of these two pharmacophores in 1H-indol-3-yl(morpholino)methanone suggests a high potential for novel biological activities.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vitro screening of 1H-indol-3-yl(morpholino)methanone. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough preliminary assessment of this compound's potential as a therapeutic agent. We will explore methodologies to probe its antimicrobial, antiproliferative, and antioxidant activities, providing a foundational dataset for further investigation.

Antimicrobial Susceptibility Testing

The indole nucleus is a common feature in molecules exhibiting antimicrobial and antifungal activities.[4] Therefore, a primary step in characterizing 1H-indol-3-yl(morpholino)methanone is to assess its ability to inhibit the growth of pathogenic microbes. The broth microdilution method is a standardized and widely accepted assay for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Scientific Principle

This assay involves exposing a standardized suspension of a target microorganism to serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism after a defined incubation period.

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution

Materials and Reagents:

-

1H-indol-3-yl(morpholino)methanone

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Target microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Positive control antibiotic (e.g., Ampicillin, Fluconazole)

-

Spectrophotometer (optional, for OD readings)

Procedure:

-

Compound Preparation: Prepare a 10 mg/mL stock solution of 1H-indol-3-yl(morpholino)methanone in DMSO.

-

Serial Dilutions:

-

Add 100 µL of appropriate broth to all wells of a 96-well plate.

-

Add a calculated volume of the stock solution to the first well to achieve the highest desired concentration (e.g., 256 µg/mL), and mix well.

-

Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 10 µL of the diluted inoculum to each well, except for the sterility control well.

-

Controls:

-

Growth Control: Wells containing broth and inoculum only.

-

Sterility Control: A well containing broth only.

-

Positive Control: A row of wells with a known antibiotic undergoing serial dilution.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can also be confirmed by measuring the optical density at 600 nm (OD600).

| Parameter | Description | Example Concentration Range |

| Test Compound | 1H-indol-3-yl(morpholino)methanone | 256 - 0.5 µg/mL |

| Positive Control | Ampicillin (for bacteria) | 64 - 0.125 µg/mL |

| Inoculum Density | Final concentration in well | ~5 x 10^5 CFU/mL |

| Incubation | Time and Temperature | 18-24 hours at 37°C |

Antiproliferative and Cytotoxicity Assays

Many indole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[2] The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Scientific Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow: MTT Assay for Cytotoxicity

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials and Reagents:

-

1H-indol-3-yl(morpholino)methanone

-

Human cancer cell lines (e.g., A549 lung cancer, K562 leukemia)[2]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Positive control cytotoxic agent (e.g., Doxorubicin)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 1H-indol-3-yl(morpholino)methanone in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

-

Controls: Include wells with cells treated with vehicle (DMSO) only, and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

| Parameter | Description | Example Concentration Range |

| Cell Lines | e.g., A549, K562, PC-3, HepG2 | 5,000-10,000 cells/well |

| Test Compound | 1H-indol-3-yl(morpholino)methanone | 0.1 - 100 µM |

| Positive Control | Doxorubicin | 0.01 - 10 µM |

| Incubation Time | Duration of compound exposure | 24, 48, or 72 hours |

Antioxidant Capacity Assay (DPPH)

Indole-based compounds have been reported to possess antioxidant properties.[5] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for antioxidant activity by measuring the ability of a compound to act as a free radical scavenger.

Scientific Principle

DPPH is a stable free radical that has a deep violet color in solution. When it reacts with an antioxidant compound, which can donate a hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Experimental Workflow: DPPH Radical Scavenging Assay

Caption: Workflow for the DPPH antioxidant assay.

Detailed Protocol: DPPH Assay

Materials and Reagents:

-

1H-indol-3-yl(morpholino)methanone

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microtiter plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of 1H-indol-3-yl(morpholino)methanone in methanol.

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Assay Reaction:

-

In a 96-well plate, add 100 µL of each compound dilution.

-

Add 100 µL of the DPPH solution to each well.

-

-

Controls:

-

Blank: 200 µL of methanol.

-

Control: 100 µL of methanol + 100 µL of DPPH solution.

-

Positive Control: Serial dilutions of ascorbic acid.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH scavenging activity using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

Plot the % scavenging against the compound concentration to determine the IC50 value.

-

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 1H-indol-3-yl(morpholino)methanone. The data generated from these assays will offer valuable insights into its potential as an antimicrobial, antiproliferative, or antioxidant agent. Positive results in any of these screens would warrant further, more detailed mechanistic studies. For instance, promising antiproliferative activity could be followed up with cell cycle analysis or apoptosis assays. Similarly, significant antimicrobial activity would lead to time-kill kinetic studies and mechanism of action investigations. These foundational assays are the critical first step in the long and exciting journey of drug discovery and development.

References

-

Cadelis, M. M., et al. (2020). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules. Available at: [Link]

-

El-Sawy, W. A., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]

-

Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Waseem, M. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbiology Info. Available at: [Link]

-

Wang, Y., et al. (2018). Synthesis and biological evaluation of indole-3-carboxamide derivatives as antioxidant agents. ResearchGate. Available at: [Link]

-

American Society for Microbiology. (2009). Indole Test Protocol. ASM. Available at: [Link]

-

Viswanath, I. V. K. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry. Available at: [Link]

-

Sagar, R., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Evaluation of 1H-indol-3-yl(morpholino)methanone in Anti-Inflammatory Assays

Abstract & Scientific Rationale

The compound 1H-indol-3-yl(morpholino)methanone represents a privileged chemical scaffold in medicinal chemistry, particularly within the class of indole-3-carboxamides . This structural motif is frequently utilized as a core pharmacophore for developing agonists of the Cannabinoid Type 2 Receptor (CB2) and inhibitors of specific kinases (e.g., JAK/STAT pathway).

Unlike the central Cannabinoid Type 1 (CB1) receptor, CB2 receptors are predominantly expressed in immune cells (macrophages, microglia, B-cells). Activation of CB2 exerts potent anti-inflammatory effects by inhibiting adenylyl cyclase and subsequently downregulating the NF-

This guide details the standardized protocols for solubilizing, handling, and evaluating the anti-inflammatory efficacy of this compound using LPS-stimulated RAW 264.7 macrophages as the primary in vitro model.

Mechanism of Action (MOA)

The hypothesized anti-inflammatory mechanism involves the modulation of the TLR4/NF-

Signaling Pathway Diagram

Figure 1: Proposed mechanism of action. The compound activates CB2 (or related GPCRs), triggering Gi-mediated inhibition of Adenylyl Cyclase, which suppresses the PKA-dependent activation of NF-

Preparation & Handling

Safety Note: Indole derivatives can be irritants. Handle with PPE (gloves, goggles) in a fume hood. Storage: Store solid powder at -20°C, desiccated and protected from light.

Stock Solution Preparation (10 mM)

-

Solvent: Dimethyl sulfoxide (DMSO). Avoid ethanol if possible as it can affect certain kinase assays.

-

Calculation:

-

Molecular Weight (MW): ~230.26 g/mol .

-

To make 1 mL of 10 mM stock: Weigh 2.30 mg of powder.

-

Add 1.0 mL of sterile, cell-culture grade DMSO.

-

-

Solubilization: Vortex vigorously for 30 seconds. If particulate remains, sonicate for 5 minutes at 40°C.

-

Aliquot: Dispense into 50 µL aliquots in amber tubes. Store at -80°C. Avoid freeze-thaw cycles.

Experimental Protocols

Protocol A: Cell Culture Model (RAW 264.7 Macrophages)

Rationale: RAW 264.7 cells are the industry standard for preliminary anti-inflammatory screening due to their robust NO and cytokine response to LPS.

-

Culture Medium: DMEM (High Glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.

-

Maintenance: Pass cells when they reach 80% confluence. Do not use cells beyond passage 20, as they lose LPS sensitivity.

-

Seeding:

-

Detach cells using a cell scraper (avoid Trypsin/EDTA to preserve surface receptors).

-

Seed at 1 x 10^5 cells/well in 96-well plates (for NO/ELISA) or 5 x 10^5 cells/well in 6-well plates (for Western Blot).

-

Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

-

Protocol B: Anti-Inflammatory Assay Workflow

This workflow evaluates the compound's ability to inhibit Lipopolysaccharide (LPS)-induced inflammation.

Figure 2: Experimental workflow for high-throughput screening of anti-inflammatory activity.

Step-by-Step Procedure:

-

Pre-treatment:

-

Remove old media.

-

Add fresh media containing the test compound at varying concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).

-

Control 1: Vehicle Control (0.1% DMSO only).

-

Control 2: Positive Control (e.g., Dexamethasone 1 µM).

-

Incubate for 1 hour prior to LPS addition. This allows the compound to engage the receptor (e.g., CB2) before the inflammatory cascade begins.

-

-

Induction:

-

Add LPS (Escherichia coli O111:B4) to all wells (except "Blank" control) to a final concentration of 1 µg/mL .

-

Incubate for 18-24 hours .

-

-

Supernatant Collection:

-

Centrifuge the plate briefly (1000 rpm, 2 min) to settle debris.

-

Transfer 100 µL of supernatant to a new plate for Griess Assay.

-

Transfer remaining supernatant to storage (-80°C) for ELISA.

-

Protocol C: Griess Assay (Nitric Oxide Quantification)

Mechanism: NO is rapidly oxidized to nitrite (NO2-). The Griess reagent reacts with nitrite to form a purple azo dye.

-

Reagent Prep:

-

Solution A: 1% Sulfanilamide in 5% Phosphoric Acid.

-

Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

-

Mix A and B 1:1 immediately before use.

-

-

Reaction:

-

Add 100 µL of Griess Reagent to 100 µL of Cell Supernatant .

-

Incubate at Room Temperature for 10 minutes (protect from light).

-

-

Measurement:

-

Read Absorbance at 540 nm using a microplate reader.

-

-

Quantification:

-

Compare against a Sodium Nitrite (NaNO2) standard curve (0 - 100 µM).

-

Protocol D: Cell Viability (Essential Control)

Crucial Step: You must prove that a reduction in NO/Cytokines is due to anti-inflammatory activity, not cytotoxicity.

-

After removing supernatant, add 100 µL of media containing 0.5 mg/mL MTT to the cells.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals form.

-

Remove media carefully.

-

Dissolve crystals in 150 µL DMSO .

-

Read Absorbance at 570 nm .

-

Validity Rule: If cell viability is < 80% compared to control, the anti-inflammatory data at that concentration is invalid due to toxicity.

Data Analysis & Interpretation

Summarize your findings using the following structure. Calculate the IC50 (Half-maximal inhibitory concentration) using non-linear regression (GraphPad Prism or similar).

Expected Data Profile (Example)

| Concentration (µM) | Cell Viability (%) | NO Production (% of LPS) | Interpretation |

| 0 (LPS Only) | 100% | 100% | Full Inflammation |

| 1.0 | 98% | 92% | No Effect |

| 5.0 | 96% | 65% | Moderate Inhibition |

| 10.0 | 95% | 40% | Significant Inhibition |

| 50.0 | 40% | 10% | Cytotoxic (False Positive) |

Key Metric: The Therapeutic Index in this assay is the ratio of

Troubleshooting & Optimization

-

Low NO Signal in Control: Ensure LPS is fresh and stored at -20°C. RAW 264.7 cells may have lost phenotype; thaw a lower passage.

-

High Variability: Macrophages are sensitive to edge effects in 96-well plates. Fill outer wells with PBS and use only inner 60 wells.

-

Precipitation: 1H-indol-3-yl(morpholino)methanone is hydrophobic. If precipitation occurs in media at >50 µM, reduce concentration or increase BSA in media to act as a carrier.

References

-

Cheng, Y., et al. (2010). "Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain." MedChemComm. Link

-

Ribeiro, R., et al. (2013). "Involvement of the Endocannabinoid System in the Anti-Inflammatory Effects of Indole Derivatives." European Journal of Pharmacology. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53313025, 1H-indol-3-yl(morpholino)methanone. Link

-

O'Connell, P. J., et al. (2019). "LPS-induced inflammation in RAW 264.7 cells: A standardized protocol for anti-inflammatory screening." Methods in Molecular Biology. Link

-

Iwamura, H., et al. (2001). "In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor." Journal of Pharmacology and Experimental Therapeutics. Link

Troubleshooting & Optimization

Technical Support Center: Optimizing Indole C3-Glyoxylation & Acylation with Morpholine

Current Status: Operational Ticket ID: IND-MORPH-001 Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely attempting to synthesize indole-3-glyoxylmorpholide (or a related indole-3-carboxamide). This is a critical scaffold in medicinal chemistry, serving as a precursor to tryptamines (via reduction) or as a pharmacophore in synthetic cannabinoids and oncology targets.

The reaction typically follows the Speeter-Anthony procedure , a two-step, one-pot sequence:

-

Acylation: Reaction of indole with oxalyl chloride to form indole-3-glyoxylyl chloride.[1]

-

Amidation: Quenching the acid chloride intermediate with morpholine.

This guide addresses the specific challenges of this workflow: controlling regioselectivity (C3 vs. N1), preventing bis-indole formation, and managing the exothermic quench.

Module 1: The Chemistry Engine (Mechanism & Workflow)

To troubleshoot effectively, you must visualize the reactive intermediates. The reaction relies on the high nucleophilicity of the Indole C3 position, which is

Reaction Pathway Diagram

Caption: Figure 1. The Speeter-Anthony pathway.[2][3] Success depends on stabilizing the yellow intermediate and preventing the bis-indole side reaction.

Module 2: The "Golden Standard" Protocol

Do not deviate from the stoichiometry unless you have a specific reason. The most common failure mode is using 1:1 stoichiometry in Step 1, which leads to dimerization.

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| Indole | 1.0 | Substrate | Dry thoroughly before use. |

| Oxalyl Chloride | 1.2 – 1.5 | Electrophile | Excess is mandatory to prevent bis-indole formation. |

| Morpholine | 2.5 – 3.0 | Nucleophile | Acts as both reactant and HCl scavenger. |

| Solvent | N/A | Medium | Anhydrous Diethyl Ether ( |

Step-by-Step Workflow

-

The Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add anhydrous

(or DCM). -

Acylation (Step 1):

-

Cool solvent to 0°C .[4]

-

Add Oxalyl Chloride (1.5 equiv) first.

-

Add Indole (1.0 equiv) dropwise as a solution in the same solvent.

-

Observation: A bright yellow/orange solid (the acid chloride intermediate) should precipitate immediately.

-

Stir: 1 hour at 0°C. Do not let this intermediate sit overnight; it hydrolyzes easily.

-

-

The Quench (Step 2):

-

Crucial: If using

, you can often decant the supernatant (removing excess oxalyl chloride) and wash the solid with cold ether. If using DCM, proceed directly. -

Add Morpholine (3.0 equiv) slowly at 0°C. This is exothermic .

-

Mechanism:[1][3][5][6] 1 eq of morpholine attacks the carbonyl; 1 eq traps the released HCl.

-

-

Workup:

-

Warm to Room Temperature (RT) and stir for 1-2 hours.

-

Quench with water.[4] The product usually precipitates (if in ether) or stays in the organic layer (if in DCM).

-

Wash with dilute HCl (to remove excess morpholine) and

.

-

Module 3: Troubleshooting Hub (FAQs)

Category A: Impurities & Side Reactions

Q: I isolated a red/brown insoluble solid that isn't my product. What is it?

-

Diagnosis: This is likely Bis(indolyl)ethanedione .

-

Root Cause: Localized high concentration of indole relative to oxalyl chloride. If the mono-acylated intermediate encounters unreacted indole, it performs a second Friedel-Crafts attack.

-

The Fix:

-

Reverse addition: Add Indole to the Oxalyl Chloride solution, not vice versa.

-

Increase Oxalyl Chloride stoichiometry to 1.5 equiv.

-

Q: I see significant N-acylation (N1 substitution) instead of C3.

-

Diagnosis: Regioselectivity failure.[7]

-

Root Cause: While C3 is kinetically favored, N1 can occur if:

-

A strong base (like NaH) was used (unnecessary for this reaction).

-

The solvent was highly polar/aprotic (like DMF) without temperature control.

-

-

The Fix: Stick to non-polar solvents like Diethyl Ether or DCM . Do not add base in Step 1. The proton on the indole nitrogen actually assists the C3-acylation mechanism via H-bonding stabilization.

Category B: Physical Issues[8][9][10]

Q: The intermediate turned into a sticky gum instead of a filterable solid.

-

Diagnosis: Solvent polarity mismatch or moisture contamination.

-

The Fix:

-

Ensure the system is strictly anhydrous. Oxalyl chloride creates HCl, which is hygroscopic.

-

Switch solvent: If using DCM, the intermediate is soluble. If you need a precipitate to wash away impurities, use Diethyl Ether or TBME .

-

Q: The reaction violently fumed when I added morpholine.

-

Diagnosis: Uncontrolled exotherm reacting with excess oxalyl chloride.

-

The Fix:

-

Did you remove the excess oxalyl chloride? If not, the morpholine is reacting with both the intermediate and the free oxalyl chloride.

-

Protocol Adjustment: Decant the solvent from the yellow intermediate solid (if in ether), wash once with cold ether, then resuspend in fresh solvent before adding morpholine.

-

Module 4: Optimization Matrix

Use this table to fine-tune your conditions based on your specific indole substrate.

| Variable | Recommendation | Rationale |

| Solvent: Diethyl Ether | Preferred | Intermediate precipitates (easy purification); low boiling point prevents thermal isomerization. |

| Solvent: DCM | Alternative | Good for substituted indoles with low solubility. Intermediate stays in solution. |

| Solvent: THF | Avoid | Can coordinate with the acid chloride; often leads to lower yields or ring-opening side reactions with oxalyl chloride. |

| Base: Excess Morpholine | Standard | Simplest workup. Morpholine HCl salt is water-soluble. |

| Base: Pyridine/TEA | Alternative | Use if morpholine is precious/expensive. Add 1.1 eq Morpholine + 2.0 eq TEA. |

| Temperature | 0°C | Higher temps (>40°C) promote polymerization and N-acylation. |

References

-

Speeter, M. E.; Anthony, W. C. (1954).[3] "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society, 76(23), 6208–6210.

-

Huffman, J. W.; et al. (2005). "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors." Bioorganic & Medicinal Chemistry, 13(1), 89-112. (Demonstrates the application of this acylation method in drug discovery).

-

Okauchi, T.; et al. (2020). "Recent Advances in the Functionalization of Indoles." Organic & Biomolecular Chemistry. (General review on regioselectivity).

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US2870162A - Production of certain tryptamines and compounds produced in the process - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

purification techniques for 1H-indol-3-yl(morpholino)methanone

Technical Support Center: 1H-indol-3-yl(morpholino)methanone Purification

User Guide & Troubleshooting Portal

Subject: Purification Protocols for 1H-indol-3-yl(morpholino)methanone (Indole-3-morpholinamide) Ticket ID: PUR-IND-303 Assigned Specialist: Senior Application Scientist, Chemical Process Group

Chemical Profile & Solubility Intelligence

Before initiating purification, you must understand the physicochemical behavior of this specific scaffold.

-

Chemical Nature: This compound is an amide , not a tertiary amine.

-

Critical Implication: The nitrogen atom within the morpholine ring is involved in the amide resonance (

) and is not basic . -

Common Error: Researchers often attempt to extract the product into aqueous acid (assuming it behaves like an alkaloid). Do not do this. The product will remain in the organic layer; only unreacted morpholine will extract into the acid.

-

-

Physical State: Typically an off-white to beige solid.

-

Solubility Profile:

-

High Solubility: DMSO, DMF, Dichloromethane (DCM), warm Ethanol.

-

Moderate Solubility: Ethyl Acetate (EtOAc), Methanol.

-

Insoluble: Water, Hexanes, Diethyl Ether (cold).

-

Primary Purification: The "Rough Clean" (Workup)

This module addresses the removal of starting materials (Indole, Morpholine, or Indole-3-carboxylic acid) before you attempt crystallization or chromatography.

Protocol: Acid-Base Differential Extraction

Use this if you synthesized via Friedel-Crafts or Amide Coupling.

-

Dilution: Dissolve the crude reaction mixture in Ethyl Acetate or DCM (approx. 10-15 mL per gram of crude).

-

Acid Wash (Removes Morpholine):

-

Base Wash (Removes Acids):

-

Brine Wash & Dry:

-

Wash 1x with saturated brine.

-

Dry over anhydrous

or

-

Visual Logic: The Workup Decision Tree

Caption: Differential extraction logic separating basic (morpholine) and acidic impurities from the neutral amide product.

Secondary Purification: Recrystallization (The Polish)

If your crude solid is >85% pure by TLC/LC-MS, recrystallization is superior to chromatography for scale-up.

Recommended Solvent Systems

| Solvent Pair | Ratio (v/v) | Procedure Notes | Suitability |

| Ethanol / Water | ~9:1 to 5:1 | Dissolve in boiling EtOH; add hot water until turbid. Cool slowly. | Best for removing trace colors/tars. |

| EtOAc / Hexanes | 1:2 to 1:4 | Dissolve in min. hot EtOAc; add Hexane. | Good for removing unreacted Indole. |

| Methanol | Pure | Dissolve hot; cool to -20°C. | Use if product is highly crystalline. |

Step-by-Step Protocol: Ethanol/Water Recrystallization

-

Place crude solid in an Erlenmeyer flask.

-

Add Ethanol and heat to boiling. Add just enough solvent to dissolve the solid completely.

-

Optional: If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.

-

While boiling, add Water dropwise until a faint cloudiness persists.

-

Add 1-2 drops of Ethanol to clear the cloudiness.

-

Remove from heat. Let it cool to room temperature undisturbed (2-3 hours), then move to a 4°C fridge.

-

Filter the crystals and wash with cold Ethanol/Water (1:1).

Tertiary Purification: Chromatography (High Purity)

Use this if recrystallization fails or if you need >99% purity for biological assays.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase Strategy:

-

Start: 100% DCM (or Chloroform).

-

Gradient: 0%

5% Methanol in DCM.

-

-

Expert Tip: Although the amide is not basic, the morpholine ring can sometimes interact with acidic silanols, causing "streaking."

-

Fix: Add 0.5% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase to sharpen the bands.

-

Troubleshooting & FAQs

Q1: I washed with acid, but my yield is near zero. Where is my product?

-

Diagnosis: You likely acidified the aqueous layer and extracted that, or you discarded the organic layer thinking the product extracted into the acid.

-

Solution: The product is an amide and stays in the organic layer during an acid wash. Check your discarded organic fractions.

Q2: The product is "oiling out" during recrystallization instead of forming crystals.

-

Diagnosis: The solvent polarity gap is too wide (e.g., adding Hexane to Methanol too fast) or the solution is too concentrated.

-

Solution: Re-dissolve by heating. Add a small amount of the "good" solvent (e.g., Ethanol) to change the ratio. Allow the solution to cool much slower (wrap the flask in foil/towel).

Q3: TLC shows a spot very close to my product. What is it?

-

Diagnosis: This is often unreacted Indole (starting material).

-

Solution: Indole is less polar than the amide.

Visual Logic: Troubleshooting Matrix

Caption: Diagnostic flow for common purification failures regarding yield, physical state, and separation.

References

-

Sajjadifar, S. et al. (2010).[5] New 3H-Indole Synthesis by Fischer's Method. Molecules, 15, 2491-2498.[5] Available at: [Link] (Describes purification of similar indole ketone derivatives).

-

PubChem. Morpholine Compound Summary. Available at: [Link] (Basicity and physical properties data).

Sources

overcoming challenges in the synthesis of morpholino-methanones

Technical Support Center: Synthesis of Morpholino-Methanones

Welcome to the technical support center for the synthesis of morpholino-methanones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Morpholino-methanones are key intermediates in the preparation of various active pharmaceutical ingredients.[1] This resource provides field-proven insights, troubleshooting guides, and validated protocols to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing morpholino-methanones?

A1: The most prevalent method is the N-acylation of morpholine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride.[2][3] This reaction is a type of nucleophilic acyl substitution where the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[4] The use of a base is typically required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[3][5]

Q2: How do I choose the appropriate solvent for the reaction?

A2: The choice of solvent depends on the specific acylating agent and reaction conditions. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used.[2] These solvents are generally inert and will not participate in the reaction. For reactions involving acyl chlorides, DCM is a good first choice due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies product isolation.

Q3: Why is a base necessary in the acylation of morpholine?

A3: When using acylating agents like acyl chlorides, an acidic byproduct (HCl) is formed.[] This acid can protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction. A base, such as pyridine or triethylamine (TEA), is added to scavenge this acid, preventing the protonation of the amine and driving the reaction to completion.[3][5]

Q4: My reaction is sluggish. How can I increase the reaction rate?

A4: If the reaction is slow, consider the following:

-

Catalyst: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation, particularly with less reactive anhydrides.[5]

-

Temperature: Gently heating the reaction mixture may increase the rate, but be cautious as this can also promote side reactions.

-

Reagent Purity: Ensure your morpholine and acylating agent are pure and dry. Moisture can hydrolyze the acylating agent, reducing its effectiveness.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of morpholino-methanones.

Problem 1: Low or No Product Yield

A low or non-existent yield of the desired morpholino-methanone is a frequent challenge. The following workflow can help diagnose and solve the issue.

Caption: Decision tree for troubleshooting low product yield.

Potential Causes and Solutions

| Potential Cause | Diagnostic Step | Recommended Solution & Rationale |

| Impure or Wet Reagents | Analyze starting materials via NMR or GC-MS. Check for water content. | Solution: Purify morpholine by distillation. Use a fresh, sealed bottle of the acylating agent. Dry solvents using appropriate methods (e.g., molecular sieves). Rationale: Water will hydrolyze reactive acylating agents like acyl chlorides and anhydrides, rendering them inactive.[] Impurities in morpholine can lead to side reactions. |

| Ineffective Base | Monitor the reaction pH (if applicable) or analyze a crude sample by TLC/LC-MS for unreacted amine. | Solution: Switch to a stronger, non-nucleophilic base like triethylamine or use a more effective catalyst like DMAP. Ensure at least one equivalent of base is used for acyl chloride reactions. Rationale: The base must be strong enough to neutralize the acid byproduct but not so nucleophilic that it competes with morpholine. Pyridine can sometimes be slow. |

| Low Reactivity of Acylating Agent | Compare the reactivity of your chosen acylating agent (e.g., ester vs. acid chloride). | Solution: If using a less reactive agent like an ester, switch to a more reactive one like an acid anhydride or acyl chloride. Alternatively, use coupling agents like DCC or HATU to activate a carboxylic acid in situ.[] Rationale: The order of reactivity for acylation is generally Acyl Chloride > Anhydride > Ester > Carboxylic Acid.[4] |

| Steric Hindrance | Examine the structures of your morpholine and acylating agent for bulky substituents near the reaction centers. | Solution: Increase reaction temperature and/or time. Use a less bulky base. Rationale: Steric hindrance can slow down the nucleophilic attack. More forcing conditions may be required to overcome the energy barrier.[7] |

Problem 2: Formation of Side Products

The presence of unexpected spots on a TLC plate or peaks in an LC-MS spectrum indicates side reactions.

Caption: Potential side reactions during morpholino-methanone synthesis.

Potential Causes and Solutions

-

Unreacted Starting Material:

-

Cause: Insufficient equivalents of the acylating agent, short reaction time, or low temperature.

-

Solution: Increase the equivalents of the acylating agent (e.g., to 1.1-1.2 eq.). Prolong the reaction time and/or moderately increase the temperature. Monitor the reaction progress by TLC or LC-MS until the morpholine is consumed.

-

-

Hydrolysis of Acylating Agent:

-

Cause: Presence of water in the reaction mixture.

-

Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

-

Formation of Symmetric Anhydride:

-

Cause: In reactions starting from a carboxylic acid and a coupling agent, the activated intermediate can react with another molecule of the carboxylic acid.

-

Solution: Add the morpholine soon after the activation of the carboxylic acid. Consider a one-pot procedure where all components are mixed before the addition of the coupling agent.

-

Problem 3: Purification Challenges

Even with a successful reaction, isolating the pure morpholino-methanone can be difficult.

-

Issue: Product is highly water-soluble.

-

Solution: During aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of the product and drive it into the organic layer. Perform multiple extractions with a suitable organic solvent.

-

-

Issue: Difficulty removing the base/base hydrochloride.

-

Solution: Perform an acidic wash (e.g., with dilute HCl) to protonate and remove basic impurities like excess morpholine, pyridine, or triethylamine. Follow this with a basic wash (e.g., with saturated NaHCO₃) to remove any acidic impurities.

-

-

Issue: Co-elution during column chromatography.

-

Solution: Experiment with different solvent systems for chromatography. A gradient elution may be necessary. If the product is basic, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and separation. For more challenging separations, consider switching to a different stationary phase (e.g., alumina) or using High-Performance Liquid Chromatography (HPLC).[8][9]

-

Validated Experimental Protocol: Synthesis of (4-Methoxyphenyl)(morpholino)methanone

This protocol details a standard procedure for the acylation of morpholine with an acyl chloride.

Materials:

-

Morpholine (1.0 eq)

-

4-Methoxybenzoyl chloride (1.05 eq)

-

Triethylamine (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

1M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine (saturated NaCl solution)

-

Anhydrous MgSO₄

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add morpholine (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 eq) to the stirred solution.

-

Addition of Acyl Chloride: Add a solution of 4-methoxybenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexanes eluent and visualizing with ninhydrin to check for remaining morpholine).

-

Workup - Quenching: Once the reaction is complete, quench by adding water.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (4-methoxyphenyl)(morpholino)methanone.

References

-

J.U. V, W.A. Denny, et al. (2015). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry. Available at: [Link]

-

Di Mola, I., et al. (2022). A practical and scalable synthesis of nucleobase-modified morpholino monomers. Organic & Biomolecular Chemistry. Available at: [Link]

- Weller, D. D., et al. (2019). Processes for preparing phosphorodiamidate morpholino oligomers via fast-flow synthesis. Google Patents.

-

Wang, H., et al. (2020). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Nature Communications. Available at: [Link]

-

Bhadra, J., et al. (2015). Synthesis of morpholino monomers, chlorophosphoramidate monomers, and solid-phase synthesis of short morpholino oligomers. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

-

Gene Tools, LLC. HPLC purification of Morpholino Oligos. Available at: [Link]

-

Sinha, S. (2020). Synthesis and Delivery of Phosphorodiamidatemorpholino Oligonucleotides. Morressier. Available at: [Link]

-

Wikipedia. Amide. Available at: [Link]

-

Chemistry Steps. Converting Amines to Amides. Available at: [Link]

-

Li, J., et al. (2016). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ACS Earth and Space Chemistry. Available at: [Link]

-

Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Available at: [Link]

-

Fisher Scientific. Amide Synthesis. Available at: [Link]

-

Ranu, B. C., et al. (2013). Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst. ResearchGate. Available at: [Link]

-

Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Available at: [Link]

-

Mastering Chemistry Help. (2013). acylation of amines. Available at: [Link]

-

Vale, N. (2019). N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. acylation of amines [entrancechemistry.blogspot.com]

- 4. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gene-tools.com [gene-tools.com]

- 9. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples | Gene Tools, LLC [gene-tools.com]

Technical Support Center: Indole Acylation & Functionalization

Topic: Troubleshooting Side Product Formation in Indole Acylation Audience: Drug Discovery Chemists & Process Development Scientists

👨🔬 Senior Scientist’s Foreword

Indole is an electron-rich heterocycle (π-excessive), making it exceptionally reactive toward electrophiles. However, this high reactivity is a double-edged sword. In my experience supporting medicinal chemistry groups, 80% of "failed" acylation reactions aren't due to lack of reactivity, but rather uncontrolled reactivity .

The central challenge is the Regioselectivity vs. Stability Trade-off :

-

N1 vs. C3 Competition: The N1-proton is acidic (pKa ~16), while C3 is the most nucleophilic site.

-

Acid Sensitivity: Indole polymerizes rapidly in strong mineral acids (dimerization/trimerization).

-

Hydrolysis Resistance: Stable iminium intermediates (Vilsmeier-Haack) often mimic "no reaction" if not quenched aggressively.

This guide moves beyond standard textbook answers to address the specific failure modes seen in the lab.

📊 Quick Diagnostic Dashboard

| Symptom | Probable Cause | Immediate Fix |

| Product is N-acylated (Amide) | Basic conditions used; "Hard" electrophile attack. | Switch to Grignard-mediated protocol (Mg salts direct to C3). |

| Reaction turns black/tarry | Acid-catalyzed polymerization; Exotherm spike. | Switch to mild Lewis Acids (Zn(OTf)₂, InCl₃) or lower temp. |

| Starting material recovered (Vilsmeier) | Incomplete hydrolysis of iminium salt.[1] | Increase quench time/temp; Use NaOAc buffer instead of water. |

| Mixture of C2 and C3 products | Thermodynamic equilibration or steric block at C3. | Block C2 (if C3 desired) or use C2-lithiation (Katritzky method). |

🛠️ Module 1: The Regioselectivity Crisis (N1 vs. C3)

The Issue

You intended to synthesize a 3-acyl indole (C-acylation) but isolated the N-acyl indole (N-acylation) or a mixture.

Mechanistic Root Cause

The indole anion is an ambident nucleophile .

-

Hard/Soft Acid-Base (HSAB) Theory: The Nitrogen (N1) is a "hard" center, while Carbon-3 (C3) is a "soft" center.

-

Counter-ion Effect:

-

Na⁺/K⁺ (Ionic): Leaves the N-anion "naked" and highly reactive ➔ N-Acylation .

-

Mg²⁺/Zn²⁺ (Covalent/Chelating): Coordinates tightly to Nitrogen, blocking it and directing electron density to C3 ➔ C3-Acylation .

-

Troubleshooting Q&A

Q: I used NaH/DMF and got 100% N-acylation. Why? A: This is the expected outcome. Sodium hydride fully deprotonates indole. The resulting ionic N-Na bond dissociates in polar aprotic solvents (DMF), exposing the hard N-nucleophile to the acyl chloride.

-

Solution: Do not use NaH if you want C-acylation. Use a Grignard reagent (MeMgBr) or a Lewis Acid catalyst.

Q: How do I guarantee C3-selectivity? A: Use the Grignard Exchange Protocol . Reacting indole with MeMgBr generates the Indolylmagnesium bromide. The Mg-N bond is largely covalent. The Magnesium acts as a temporary protecting group for N1 and coordinates with the acyl chloride, delivering the acyl group specifically to C3 via a cyclic transition state.

Visualizing the Pathway

Caption: Divergent pathways dictated by counter-ion hardness. Mg²⁺ enforces C3-selectivity via chelation.

🧪 Module 2: Preventing "Black Tar" (Oligomerization)

The Issue

The reaction mixture turns dark/black immediately upon adding the catalyst, and workup yields a complex mixture of oligomers with very little product.

Mechanistic Root Cause

Indole is acid-sensitive. In the presence of strong protic acids or unmoderated Lewis Acids, a protonated indole molecule acts as an electrophile, which is attacked by a neutral indole molecule. This leads to dimers (indoxyls) and trimers.

Troubleshooting Q&A

Q: Can I use AlCl₃ for Friedel-Crafts acylation of indole? A: generally, No . AlCl₃ is too harsh for "naked" indoles and causes polymerization.

-

Exception: If the Nitrogen is already protected with an electron-withdrawing group (e.g., Tosyl, Boc), the ring is deactivated enough to survive AlCl₃.

-

Alternative: For naked indoles, use mild Lewis acids like Zinc Triflate (Zn(OTf)₂), Indium Trichloride (InCl₃), or Diethylaluminum chloride (Et₂AlCl).

Q: My Vilsmeier-Haack reaction turned to tar. I heated it to 80°C. A: Thermal decomposition. The Vilsmeier reagent (chloroiminium salt) is reactive.[1][2] Heating electron-rich indoles with this reagent above 60°C often triggers polymerization.

-

Fix: Keep the electrophile formation step at 0°C. Add the indole at 0°C. Only warm to RT. If heating is required, do not exceed 40-50°C unless strictly necessary.

⚙️ Module 3: Vilsmeier-Haack "Ghost" Yields

The Issue

TLC shows consumption of starting material, but after aqueous workup, you recover starting material or get very low yields of the aldehyde.

Mechanistic Root Cause

The intermediate is an iminium salt , which is highly stable due to resonance with the indole nitrogen. Simple water washing often fails to hydrolyze this salt back to the aldehyde, especially if the aqueous layer is acidic.

Troubleshooting Q&A

Q: How do I ensure the intermediate is hydrolyzed? A: You must force the hydrolysis.

-

Basic Quench: Pour the reaction mixture into Sodium Acetate (NaOAc) solution or 1M NaOH (carefully). The pH must be >7 to drive the equilibrium toward the aldehyde.

-

Heat the Quench: Stir the aqueous/organic mixture at 40-50°C for 30 minutes. The iminium bond needs energy to break.

Q: My POCl₃ is old. Does that matter? A: Yes. POCl₃ hydrolyzes to Phosphoric acid in moist air. This reduces the concentration of the active Vilsmeier reagent and introduces strong acid that causes polymerization. Always distill POCl₃ or use a fresh bottle.

📝 Standardized Protocol: Grignard-Mediated C3-Acylation

This protocol is the "Gold Standard" for synthesizing 3-acyl indoles without N-protection.

Reagents:

-

Indole (1.0 equiv)

-

Methylmagnesium bromide (MeMgBr) (1.05 - 1.1 equiv, 3M in ether)

-

Acyl Chloride (1.2 equiv)[3]

-

Solvent: Anhydrous Diethyl Ether or THF (Ether is preferred for precipitation effect).

Step-by-Step:

-

Magnesium Salt Formation:

-

Dissolve Indole in anhydrous Et₂O under Argon/Nitrogen.

-

Cool to 0°C.[2]

-

Add MeMgBr dropwise. Observation: Methane gas evolves. A white precipitate (Indolyl-MgBr) often forms.

-

Stir at RT for 30-60 mins to ensure complete deprotonation.

-

-

Acylation:

-

Cool the suspension back to 0°C.

-

Add the Acyl Chloride dropwise (diluted in a small amount of ether).

-

Critical: The coordination of the carbonyl oxygen to the Mg atom directs the acyl group to C3.

-

-

Reaction & Quench:

-

Allow to warm to RT.[4] Stir for 2-4 hours.

-

Quench: Pour slowly into saturated aqueous Ammonium Chloride (NH₄Cl). Do not use strong acid.

-

Extract with EtOAc, wash with brine, dry over Na₂SO₄.

-

Why this works: The Mg atom acts as a transient protecting group for the Nitrogen, preventing N-acylation, while activating the C3 position via a cyclic transition state.

📉 Troubleshooting Logic Tree

Caption: Decision matrix for isolating the root cause of acylation failures.

📚 References

-

Grignard-Mediated Acylation Mechanism:

-

Title: The Reaction of 3-Acylindoles with Grignard Reagents.

-

Source:The Journal of Organic Chemistry.

-

URL:[Link] (Contextual citation for Grignard reactivity).

-

-

Friedel-Crafts Organocatalysis:

-

Vilsmeier-Haack Regioselectivity:

-

General Indole Chemistry (Authoritative Text):

-

Title: Indoles (Best Synthetic Methods).

-

Source:Academic Press / Elsevier.

-

Note: Referencing the standard Sundberg & Carey guidelines for ambident nucleophiles.

-

-

Lewis Acid Optimization:

Sources

Technical Support Center: 1H-indol-3-yl(morpholino)methanone Assay Optimization

Introduction

Welcome to the technical support hub for 1H-indol-3-yl(morpholino)methanone and its derivatives. This scaffold is the structural core of several aminoalkylindole synthetic cannabinoids (e.g., the JWH-200 family).

In drug discovery, this moiety presents a classic "brick-dust" profile: high lipophilicity (LogP > 3-4) and poor aqueous solubility . Most experimental failures with this compound stem not from biological inactivity, but from precipitation in assay buffers or non-specific binding (NSB) to plastics.

This guide moves beyond standard protocols to address the specific physicochemical behaviors of indole-morpholine methanones.

Module 1: Solubility & Stock Preparation

The "Crash-Out" Phenomenon

Q: My compound precipitates immediately upon adding the DMSO stock to the assay buffer. How do I prevent this?

A: This is the most common failure mode for this scaffold. The rapid change in polarity from DMSO to aqueous buffer causes the hydrophobic indole core to aggregate.

The Protocol (The "Intermediate Step" Method): Do not pipette DMSO stock directly into a large volume of cold buffer. Instead, use an intermediate dilution step.

-

Primary Stock: Dissolve neat compound in 100% DMSO at 30 mg/mL (approx. 100 mM). Sonicate if necessary.[1]

-

Intermediate Dilution: Dilute the stock 1:10 into 100% Ethanol or Pluronic F-127 (0.05%) .

-

Final Dilution: Slowly add the intermediate solution to your assay buffer (pre-warmed to 37°C) while vortexing.

-

Critical Limit: Keep final DMSO concentration < 0.1% for cell-based assays, or < 1% for membrane preparations.

-

Solubility Limits (Reference Data):

| Solvent | Max Solubility | Notes |

| DMF | ~50 mg/mL | Best for initial solubilization. |

| DMSO | ~33 mg/mL | Standard stock solvent. Hygroscopic; store under N2. |

| Ethanol | ~17 mg/mL | Good for intermediate dilutions; less toxic to cells than DMF. |

| PBS (pH 7.2) | < 0.1 mg/mL | Unstable. Requires carrier (BSA or Cyclodextrin). |

Visual Workflow: Preventing Precipitation

Caption: Step-wise dilution strategy to mitigate hydrophobic aggregation during buffer exchange.

Module 2: Receptor Binding Assays (CB1/CB2)

Combating Non-Specific Binding (NSB)

Q: I am seeing high background signal and low displacement in my radioligand binding assays. Is the compound inactive?

A: Likely not. The morpholine-indole scaffold is "sticky." It adheres to plastic tips, reservoirs, and plates, reducing the free concentration available to bind the receptor.

Troubleshooting Checklist:

-

Glass vs. Plastic:

-

Rule: Never store dilute aqueous solutions of this compound in standard polypropylene tubes.

-

Solution: Use silanized glass vials or low-binding polymers (e.g., Eppendorf LoBind).

-

Reasoning: Cannabinoids can lose up to 50% of their concentration to plastic adsorption within 30 minutes [1].

-

-

BSA Supplementation:

-

Add 0.1% - 0.5% Fatty Acid-Free BSA to your assay buffer.

-